(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine
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Overview
Description
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is a compound that features a pyrrolidine ring substituted with a fluoro group and a thiazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and thiazolylmethyl substituents. One common approach is to start with a pyrrolidine precursor and introduce the fluoro group via electrophilic fluorination. The thiazolylmethyl group can be introduced through a nucleophilic substitution reaction using a thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its biological activity.
Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine ring.
Substitution: The fluoro group can be substituted with other functional groups to explore structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .
Biology
Biologically, this compound is studied for its interactions with enzymes and receptors. It can serve as a lead compound in the development of enzyme inhibitors or receptor agonists/antagonists .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases .
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and thiazolylmethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and developing novel drugs .
Properties
Molecular Formula |
C9H14FN3S |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H14FN3S/c10-7-3-8(4-11)13(5-7)6-9-12-1-2-14-9/h1-2,7-8H,3-6,11H2 |
InChI Key |
CIMFTRHSKXRLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CN)CC2=NC=CS2)F |
Origin of Product |
United States |
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